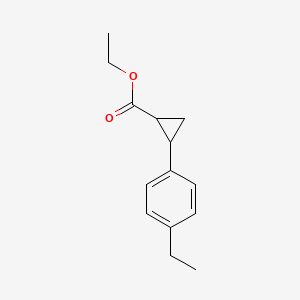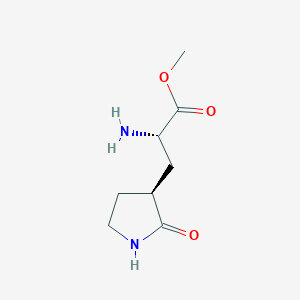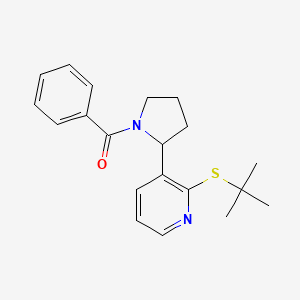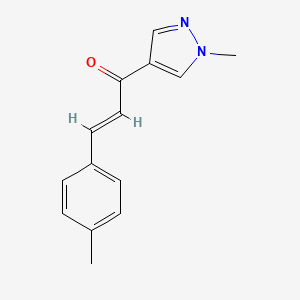
5-Chloro-6-methyl-3-(piperidin-1-yl)-1,2,4-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-6-methyl-3-(piperidin-1-yl)-1,2,4-triazine is a heterocyclic compound that belongs to the triazine family. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. This particular compound is characterized by the presence of a chlorine atom, a methyl group, and a piperidinyl group attached to the triazine ring, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-methyl-3-(piperidin-1-yl)-1,2,4-triazine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of suitable intermediates in the presence of a chlorinating agent. For example, the reaction of 6-methyl-1,2,4-triazine-3,5-diamine with thionyl chloride can yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as:
Reaction Setup: Mixing the precursors in a suitable solvent.
Chlorination: Adding a chlorinating agent like thionyl chloride.
Cyclization: Heating the mixture to promote cyclization.
Purification: Isolating the product through techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-6-methyl-3-(piperidin-1-yl)-1,2,4-triazine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Addition Reactions: The triazine ring can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Products with different substituents replacing the chlorine atom.
Oxidation: Oxidized derivatives of the triazine ring.
Reduction: Reduced forms of the compound with altered functional groups.
Scientific Research Applications
5-Chloro-6-methyl-3-(piperidin-1-yl)-1,2,4-triazine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-6-methyl-3-(piperidin-1-yl)-1,2,4-triazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, thereby influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
6-Methyl-3-(piperidin-1-yl)-1,2,4-triazine: Lacks the chlorine atom, which may affect its reactivity and biological activity.
5-Chloro-3-(piperidin-1-yl)-1,2,4-triazine: Lacks the methyl group, which can influence its chemical properties.
5-Chloro-6-methyl-1,2,4-triazine: Lacks the piperidinyl group, affecting its solubility and interaction with biological targets.
Uniqueness
5-Chloro-6-methyl-3-(piperidin-1-yl)-1,2,4-triazine is unique due to the combination of its substituents, which confer specific chemical reactivity and potential biological activity. The presence of the chlorine atom, methyl group, and piperidinyl group makes it a versatile compound for various applications.
Properties
Molecular Formula |
C9H13ClN4 |
|---|---|
Molecular Weight |
212.68 g/mol |
IUPAC Name |
5-chloro-6-methyl-3-piperidin-1-yl-1,2,4-triazine |
InChI |
InChI=1S/C9H13ClN4/c1-7-8(10)11-9(13-12-7)14-5-3-2-4-6-14/h2-6H2,1H3 |
InChI Key |
DOCAMKZACJRXOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N=N1)N2CCCCC2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-(Piperazin-1-yl)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one](/img/structure/B11817778.png)


![Sodium 7-(2-(4-ethyl-2,3-dioxopiperazine-1-carboxamido)-2-(4-hydroxyphenyl)acetamido)-3-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B11817806.png)



